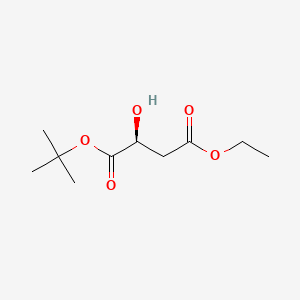![molecular formula C7H12O6 B15293603 [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate is a chemical compound with a complex structure It is a derivative of oxolane, featuring multiple hydroxyl groups and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule containing the oxolane ring and hydroxyl groups. One common method is the reaction of the precursor with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze acetylation or deacetylation reactions. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl benzoate
- [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl propionate
Uniqueness
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate is unique due to its specific combination of hydroxyl and acetate groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H12O6 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C7H12O6/c1-3(8)12-2-4-5(9)6(10)7(11)13-4/h4-7,9-11H,2H2,1H3/t4-,5-,6+,7+/m0/s1 |
Clave InChI |
NALJQUNAUMMYGE-VWDOSNQTSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)
![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)


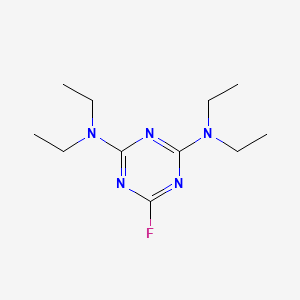
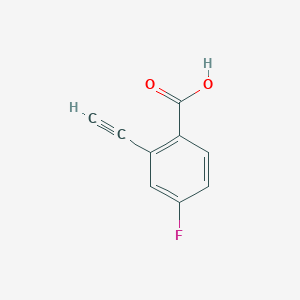

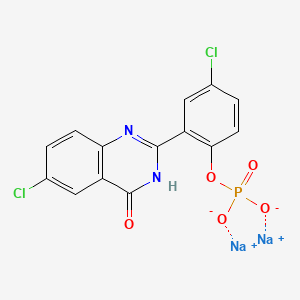


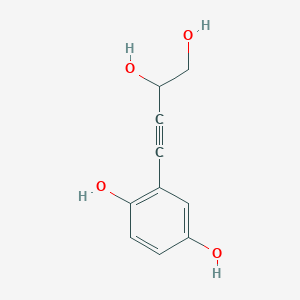
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
